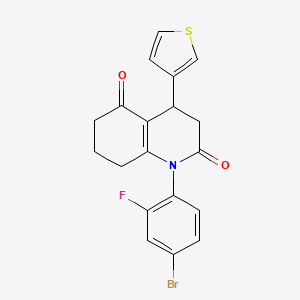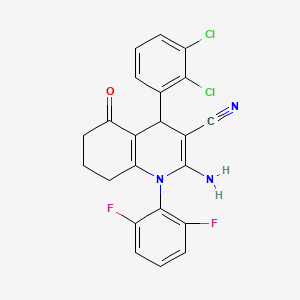![molecular formula C14H17N5O4S B11502380 2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone](/img/structure/B11502380.png)
2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(4-Methanesulfonylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(morpholin-4-yl)ethan-1-one is a complex organic compound characterized by the presence of a tetrazole ring, a methanesulfonyl group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(4-methanesulfonylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Methanesulfonyl Group: This step involves sulfonylation of the aromatic ring using methanesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
2-[5-(4-Methanesulfonylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It can be used as a building block in the synthesis of more complex molecules for various industrial applications.
作用機序
2-{5-[4-(メチルスルホニル)フェニル]-2H-テトラゾール-2-イル}-1-(モルホリン-4-イル)エタノンの作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素や受容体に結合することによって、その活性を調節する可能性があります。テトラゾール環は、生物系におけるカルボキシレート基を模倣することができ、さまざまなタンパク質や酵素と相互作用することができます。
類似化合物との比較
類似化合物
2-(4-メチルスルホニルフェニル)インドール誘導体: これらの化合物は、メチルスルホニルフェニル基を共有し、抗菌作用と抗炎症作用について研究されています.
1-(6-メチルピリジン-3-イル)-2-(4-(メチルスルホニル)フェニル)エタノン: この化合物は構造的に類似しており、医薬品化学に用途があります.
独自性
2-{5-[4-(メチルスルホニル)フェニル]-2H-テトラゾール-2-イル}-1-(モルホリン-4-イル)エタノンは、テトラゾール環、モルホリン環、メチルスルホニルフェニル基の組み合わせにより、独自性があります。この組み合わせは、さまざまな用途に活用できる、独特の化学的および生物学的特性を提供します。
化学反応の分析
反応の種類
酸化: メチルスルホニル基は、酸化されてスルホン誘導体になります。
還元: テトラゾール環は、特定の条件下で還元されてアミン誘導体になります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムや触媒水素化などの還元剤を使用できます。
置換: 求核置換反応には、水素化ナトリウムや炭酸カリウムなどの塩基が必要です。
主な生成物
酸化: スルホン誘導体。
還元: アミン誘導体。
置換: さまざまな官能基化モルホリン誘導体。
4. 科学研究への応用
医薬品化学: この化合物は、特に特定の酵素や受容体を標的とする医薬品の合成のためのビルディングブロックとして使用できます。
材料科学: この化合物のユニークな構造的特徴は、特定の電子特性や機械的特性を持つ新規材料の開発のための候補となります。
生物学的研究: タンパク質-リガンド相互作用を研究するためのプローブやリガンドとして、生化学的アッセイで使用できます。
特性
分子式 |
C14H17N5O4S |
|---|---|
分子量 |
351.38 g/mol |
IUPAC名 |
2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H17N5O4S/c1-24(21,22)12-4-2-11(3-5-12)14-15-17-19(16-14)10-13(20)18-6-8-23-9-7-18/h2-5H,6-10H2,1H3 |
InChIキー |
ZZLGFELYTCKQDM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Ethoxyphenyl)-3-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B11502301.png)

![4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate](/img/structure/B11502323.png)


![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-nitrobenzenesulfonamide](/img/structure/B11502328.png)
![{7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11502341.png)
![5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11502348.png)

![ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B11502352.png)
![2'-amino-5-fluoro-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11502360.png)

![Ethyl 2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl}acetate](/img/structure/B11502376.png)

